molecular formula C23H19NO4S B2707608 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid CAS No. 197238-14-5

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid

Cat. No. B2707608
CAS RN: 197238-14-5
M. Wt: 405.47
InChI Key: GVXNZCKNIRVXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C23H19NO4S and its molecular weight is 405.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Solar Cells

A novel class of alcohol-soluble conjugated polymers incorporating pyridine at the side chains of fluorene scaffolds has shown promising applications in enhancing the performance of polymer solar cells (PSCs). These pyridine-functionalized polymers serve as efficient cathode interfacial layers (CILs), leading to improved power conversion efficiency by facilitating lower work functions and n-doping fullerene acceptors at the cathode side. This advancement represents a significant step toward the development of high-performance PSCs through the application of specialized molecular structures (Chen et al., 2017).

Fluorescence Origin in Carbon Dots

Research has identified organic fluorophores, including thiazolo[3,2-a]pyridine derivatives, as the primary source of fluorescence in carbon dots with high quantum yields. This discovery is pivotal for the advancement of carbon dot technology, offering insights into their fluorescence mechanisms and potentially broadening their application range (Shi et al., 2016).

Amide Bond Protection in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group has been utilized for the protection of hydroxy-groups in peptide synthesis, demonstrating compatibility with various acid- and base-labile protecting groups. Its selective removal, while preserving other sensitive functional groups, underscores its utility in the synthesis of complex peptides and organic molecules (Gioeli & Chattopadhyaya, 1982).

Antimicrobial Activities of Pyridine Derivatives

Pyridine-incorporated compounds have been synthesized and evaluated for their antimicrobial properties, contributing valuable insights into the design of new antimicrobial agents. Such studies are crucial for developing novel therapeutic strategies against resistant microbial strains (Bayrak et al., 2009).

Coordination Polymers and Photophysical Properties

Lanthanide-based coordination polymers assembled from derivatives of pyridine have been explored for their unique structural and luminescent properties. These materials exhibit potential applications in molecular electronics, photonics, and luminescent materials, demonstrating the versatility of pyridine derivatives in advanced material science (Sivakumar et al., 2011).

properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4S/c25-22(26)21-11-14-12-24(10-9-20(14)29-21)23(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,11,19H,9-10,12-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXNZCKNIRVXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

197238-14-5
Record name 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.